![molecular formula C17H16ClN3O B3012042 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-78-0](/img/structure/B3012042.png)

4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

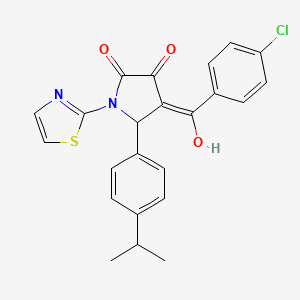

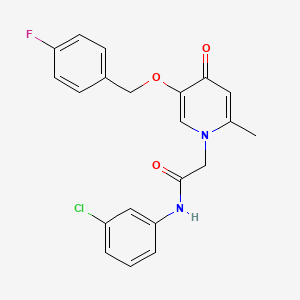

The compound 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a chemical entity that appears to be related to a class of compounds designed for therapeutic purposes. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and the chemical context suggest that it may have biological activity, possibly as a kinase inhibitor, similar to the compounds described in the papers.

Synthesis Analysis

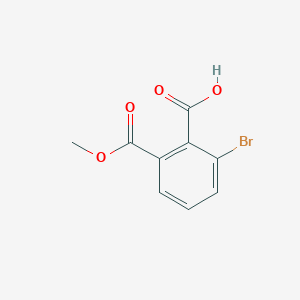

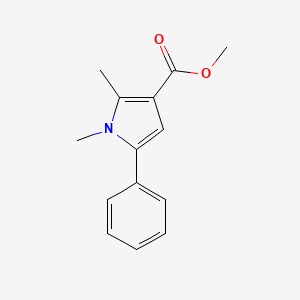

The synthesis of related benzamide derivatives typically involves multiple steps, starting from basic aromatic acids such as 2-nitrobenzoic acid. The process may include chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of a pyridine benzamide derivative was achieved through a five-step process with an overall yield of 54.5% . This suggests that the synthesis of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide could also involve a multi-step synthetic route with similar chemical transformations.

Molecular Structure Analysis

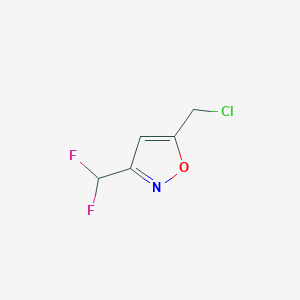

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can significantly affect the compound's biological activity. For example, the presence of a 1,2,4-oxadiazole ring has been shown to strongly inhibit RET kinase activity . The molecular structure of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide likely includes a similar heteroaryl ring, which could be critical for its potential biological function.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a chloro group, for example, could make the compound susceptible to nucleophilic substitution reactions. Additionally, the imidazo[1,2-a]pyridine moiety could participate in electrophilic substitution reactions or act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents such as chloro, methoxy, or trifluoromethyl groups can affect properties like solubility, melting point, and stability. The specific properties of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide would need to be determined experimentally, but it is likely to exhibit moderate solubility in organic solvents and stability under standard conditions, similar to related compounds .

Applications De Recherche Scientifique

Chemical Stability and Potency

Research has shown that certain benzimidazole derivatives, like 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, need to possess high stability under neutral physiological conditions. These compounds should rapidly rearrange at low pH to the active form, as demonstrated in the study of antisecretory H+/K+-ATPase inhibitors, which are critical in controlling acidity in the stomach. The study highlights the importance of the pyridine pKa and the interaction of different substituents affecting the compound's stability and potency (Ife et al., 1989).

Synthesis Techniques

A study on the synthesis of pyrido[1,2-a]benzimidazoles, a class of compounds including 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, describes their importance in medicinal chemistry due to properties like solubility and DNA intercalation. The research presents a more efficient synthetic method for these compounds, highlighting their relevance in developing pharmaceuticals (Masters et al., 2011).

Potential Antisecretory and Cytoprotective Properties

In another study, new imidazo[1,2-a]pyridines, related to the compound , were synthesized as potential antiulcer agents. They demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential therapeutic application in treating ulcers (Starrett et al., 1989).

Applications in Cancer Therapy

A 2016 study explored 4-chloro-benzamide derivatives containing substituted heteroaryl rings as novel RET kinase inhibitors for cancer therapy. This indicates the potential application of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide in developing cancer treatments (Han et al., 2016).

Mécanisme D'action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Orientations Futures

Imidazo[1,2-a]pyridines have wide-ranging applications in medicinal chemistry . Therefore, it is still necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . Future research could focus on developing environmentally friendly synthesis methods and exploring new therapeutic applications for these compounds .

Propriétés

IUPAC Name |

4-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-12-7-9-21-11-15(20-16(21)10-12)6-8-19-17(22)13-2-4-14(18)5-3-13/h2-5,7,9-11H,6,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHMCOAATHJRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)